molecular formula C14H13NO5S B2887494 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 885269-74-9

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2887494
CAS No.: 885269-74-9
M. Wt: 307.32
InChI Key: NETKBKJMCXJOKP-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol It is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The methoxy group may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy and sulfonyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group in the meta position relative to the sulfonyl group can result in distinct electronic and steric effects, differentiating it from other similar compounds .

Properties

IUPAC Name

3-[(3-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-12-6-3-7-13(9-12)21(18,19)15-11-5-2-4-10(8-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETKBKJMCXJOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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